N,N-diethyl-3-(2-ethylphenoxy)propan-1-amine;oxalic acid
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Overview
Description
N,N-diethyl-3-(2-ethylphenoxy)propan-1-amine;oxalic acid is a chemical compound that consists of an amine group attached to a propan-1-amine backbone, with an ethylphenoxy group and an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-(2-ethylphenoxy)propan-1-amine typically involves the reaction of 2-ethylphenol with N,N-diethylpropan-1-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of N,N-diethyl-3-(2-ethylphenoxy)propan-1-amine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-(2-ethylphenoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Oxidized amine derivatives
Reduction: Reduced amine derivatives
Substitution: Substituted phenoxy derivatives
Scientific Research Applications
N,N-diethyl-3-(2-ethylphenoxy)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-(2-ethylphenoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-3-(trimethoxysilyl)propylamine
- N,N-Dimethyl-3-(aminopropyl)trimethoxysilane
- N,N-Diethyl-3-(2-ethylphenoxy)propan-1-amine
Uniqueness
N,N-diethyl-3-(2-ethylphenoxy)propan-1-amine is unique due to its specific structural features, such as the presence of the ethylphenoxy group and the oxalic acid moiety. These structural elements confer distinct chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N,N-diethyl-3-(2-ethylphenoxy)propan-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO.C2H2O4/c1-4-14-10-7-8-11-15(14)17-13-9-12-16(5-2)6-3;3-1(4)2(5)6/h7-8,10-11H,4-6,9,12-13H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRDATMNOKZTJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCN(CC)CC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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